![molecular formula C13H18N2O4S2 B4542636 1-(methylsulfonyl)-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole](/img/structure/B4542636.png)
1-(methylsulfonyl)-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole
Overview
Description
1-(methylsulfonyl)-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both methylsulfonyl and pyrrolidinylsulfonyl groups attached to a dihydroindole core. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrrolidinylsulfonyl Group: The pyrrolidinylsulfonyl group can be attached through nucleophilic substitution reactions, where pyrrolidine reacts with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the sulfonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sulfonyl chlorides, bases like triethylamine, and nucleophiles such as pyrrolidine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonamides or thiols.
Scientific Research Applications
1-(methylsulfonyl)-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(methylsulfonyl)-2,3-dihydro-1H-indole: Lacks the pyrrolidinylsulfonyl group, making it less complex.
5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole: Lacks the methylsulfonyl group, affecting its chemical properties.
1-(methylsulfonyl)-5-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole: Similar structure but with different functional groups.
Uniqueness
1-(methylsulfonyl)-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole is unique due to the presence of both methylsulfonyl and pyrrolidinylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-methylsulfonyl-5-pyrrolidin-1-ylsulfonyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c1-20(16,17)15-9-6-11-10-12(4-5-13(11)15)21(18,19)14-7-2-3-8-14/h4-5,10H,2-3,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJUWLWENQKROY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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